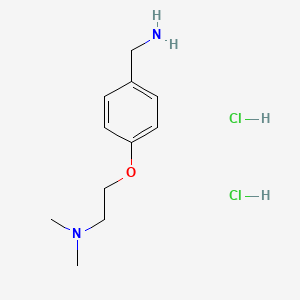

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride

CAS No.:

Cat. No.: VC17538072

Molecular Formula: C11H20Cl2N2O

Molecular Weight: 267.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20Cl2N2O |

|---|---|

| Molecular Weight | 267.19 g/mol |

| IUPAC Name | 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H18N2O.2ClH/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H |

| Standard InChI Key | NKCDRMKVSVFCND-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)CN.Cl.Cl |

Introduction

Chemical Identification and Structural Properties

Nomenclature and Identifiers

The compound is systematically named 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride, reflecting its molecular structure: a phenoxy group substituted with an aminomethyl moiety at the para position, linked to a dimethylaminoethylamine backbone, and stabilized as a dihydrochloride salt. Key identifiers include:

-

IUPAC Name: 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine dihydrochloride

-

Synonyms: 4-[2-(Dimethylamino)ethoxy]benzylamine dihydrochloride, SCHEMBL5803566

The free base form (without hydrochloride salts) has the formula and a molecular weight of 194.27 g/mol .

Structural Features

The compound’s structure comprises:

-

A phenoxy ring with an aminomethyl (-CHNH) substituent at the para position.

-

A dimethylaminoethyl group (-N(CH)-CH-O-) linked to the phenoxy oxygen.

-

Two hydrochloride counterions stabilizing the amine groups .

The InChI Key OC1=CC=C(CC@HCN)C=C1.[H]Cl.[H]Cl confirms the stereochemistry and salt formation.

Physical and Chemical Properties

Physicochemical Data

Key properties of the dihydrochloride form include:

| Property | Value | Source |

|---|---|---|

| Purity | 95% | |

| Density | 1.021 g/cm (free base) | |

| Boiling Point | 304.9°C (free base) | |

| Storage Conditions | Inert atmosphere, Room Temperature |

The free base has a boiling point of 304.9°C and a density of 1.021 g/cm , while the dihydrochloride’s solubility and melting point remain unspecified in available literature.

Spectroscopic Data

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves:

-

Alkylation of phenol derivatives to introduce the dimethylaminoethyl group.

-

Aminomethylation of the phenoxy ring via Mannich reaction or reductive amination.

-

Salt formation with hydrochloric acid to yield the dihydrochloride .

Techniques such as column chromatography and recrystallization are employed for purification.

Pharmacological Profile

Mechanism of Action

The compound’s dimethylamino and phenoxy groups suggest interactions with biological targets such as:

-

G protein-coupled receptors (GPCRs): Modulating signaling pathways.

-

Enzymes: Inhibiting or activating catalytic sites via hydrogen bonding.

Preliminary studies indicate potential antimicrobial and anticancer activities, though specific targets remain unvalidated.

Research Applications

-

Medicinal Chemistry: Serves as a scaffold for drug candidates targeting neurological and metabolic disorders.

-

Chemical Biology: Used to probe enzyme-substrate interactions due to its fluorescent properties (hypothetical).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume